
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of pyridine derivatives and is commonly referred to as "compound A".
Mechanism of Action
The mechanism of action of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound A have been extensively studied. It has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations, making it an ideal candidate for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis method.
Future Directions
There are several potential future directions for research on 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the reaction of furan-3-carboxylic acid with piperidine to form the intermediate product, which is then reacted with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride to produce the final product.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been shown to possess anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
4-[1-(furan-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-9-15(10-16(20)18(12)2)23-14-3-6-19(7-4-14)17(21)13-5-8-22-11-13/h5,8-11,14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGTUCIXOCDFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

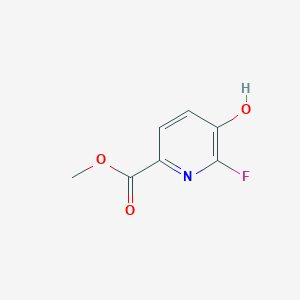
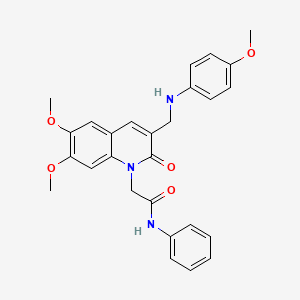
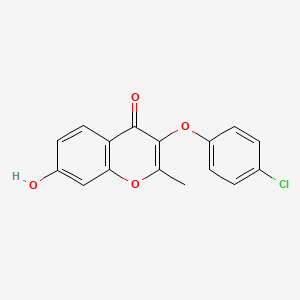
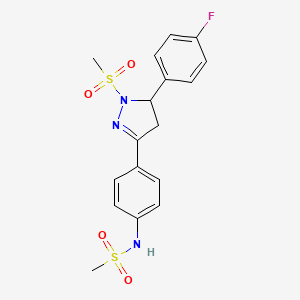
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
![N-(benzo[b]thiophen-5-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2623404.png)
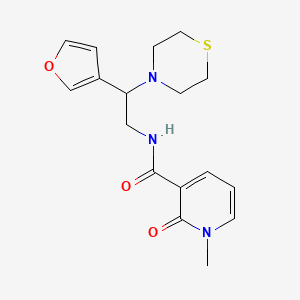
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
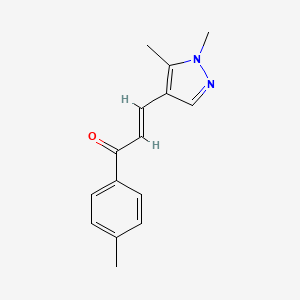
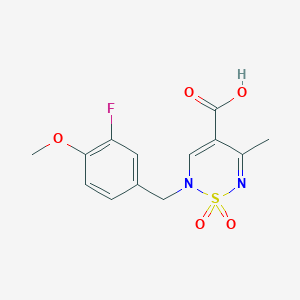
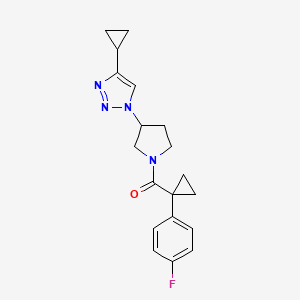
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)

